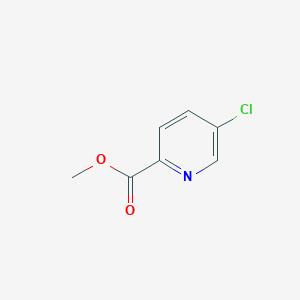

Methyl 5-chloropyridine-2-carboxylate

説明

BenchChem offers high-quality Methyl 5-chloropyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloropyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 5-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFFLLBWCXVJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461547 | |

| Record name | Methyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132308-19-1 | |

| Record name | Methyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 5-chloropyridine-2-carboxylate mechanism

An In-Depth Technical Guide to the Synthesis of Methyl 5-chloropyridine-2-carboxylate

This guide provides an in-depth exploration of the synthetic pathway for Methyl 5-chloropyridine-2-carboxylate, a key building block in the pharmaceutical and agrochemical industries.[1] We will dissect a robust and widely employed multi-step synthesis, focusing on the underlying reaction mechanisms, critical process parameters, and field-proven protocols. The narrative is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but the causal logic that underpins a successful and reproducible synthesis.

Strategic Overview: A Four-Step Pathway

The synthesis of Methyl 5-chloropyridine-2-carboxylate is efficiently achieved through a four-step sequence commencing with the readily available starting material, 2-Amino-5-chloropyridine.[2][3] This strategic pathway involves the transformation of the amino group into a versatile diazonium salt, which is then converted to a nitrile via a classic Sandmeyer reaction. Subsequent hydrolysis and final esterification yield the target molecule.

The logical flow of this synthesis is depicted below, providing a high-level map of the chemical transformations.

Caption: High-level workflow for the synthesis of Methyl 5-chloropyridine-2-carboxylate.

Part 1: Mechanistic Dissection and Experimental Protocols

A thorough understanding of the mechanism at each stage is critical for troubleshooting and optimization. This section details the causality behind each reaction step and provides corresponding experimental protocols grounded in established literature.

Step 1: Diazotization of 2-Amino-5-chloropyridine

The initial step involves the conversion of the primary aromatic amine on the pyridine ring into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, converting a poor leaving group (-NH₂) into an excellent one (-N₂), thereby opening a gateway for numerous nucleophilic substitution reactions.[4]

Mechanism of Diazotization:

The reaction is initiated by the in-situ formation of the potent nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite and a strong mineral acid like HCl.[5] The primary amine of 2-Amino-5-chloropyridine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.[5][6]

Caption: Mechanism of the diazotization of 2-Amino-5-chloropyridine.

Expertise in Practice: The diazotization of aminopyridines is kinetically complex. Studies show the reaction can proceed through both the free amine and its protonated form, with the nitrous acidium ion as the active nitrosating species.[7][8] Maintaining a low temperature (typically 0-5 °C) is absolutely critical. Diazonium salts are thermally unstable and can decompose explosively at higher temperatures. The strong acid serves a dual purpose: generating nitrous acid and preventing the newly formed diazonium salt from coupling with unreacted amine.

Step 2: Sandmeyer Cyanation of the Diazonium Salt

The Sandmeyer reaction provides a reliable method for introducing a cyano group onto the aromatic ring by displacing the diazonium group.[9] This reaction is catalyzed by copper(I) salts, in this case, copper(I) cyanide.

Mechanism of the Sandmeyer Reaction:

The reaction is a radical-nucleophilic aromatic substitution (SRNAr). It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion. This generates an aryl radical with the concomitant loss of dinitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a cyanide ligand from the newly formed copper(II) species to yield the final product, 5-Chloro-2-cyanopyridine, while regenerating the copper(I) catalyst.[9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Methyl 5-chloropyridine-2-carboxylate

Introduction

Methyl 5-chloropyridine-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its pyridine core, substituted with both a chlorine atom and a methyl ester, offers versatile reaction sites for further molecular elaboration. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the selection of starting materials and the rationale behind various synthetic strategies. We will delve into detailed experimental protocols, comparative analyses of different methodologies, and the underlying chemical principles that govern these transformations.

Strategic Overview of Synthetic Pathways

The synthesis of Methyl 5-chloropyridine-2-carboxylate predominantly commences from pre-functionalized pyridine derivatives. The choice of starting material is often dictated by commercial availability, cost, and the desired scale of the synthesis. The most common strategies involve the esterification of 5-chloropyridine-2-carboxylic acid or the derivatization of other suitably substituted pyridines. This guide will focus on the most prevalent and practical approaches encountered in both research and industrial settings.

Pathway 1: Esterification of 5-Chloropyridine-2-carboxylic Acid

The most direct and widely employed route to Methyl 5-chloropyridine-2-carboxylate is the esterification of 5-chloropyridine-2-carboxylic acid. This carboxylic acid is a commercially available starting material, making this pathway highly attractive. Several esterification methods can be employed, each with its own set of advantages and considerations.

Method 1.1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2]

Causality Behind Experimental Choices:

-

Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[2][3]

-

Reaction Conditions: The reaction is typically conducted under reflux conditions to increase the reaction rate.[1] The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product. This is commonly achieved by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction.[2][4]

Experimental Protocol:

-

To a solution of 5-chloropyridine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.3 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[5]

-

Purify the crude Methyl 5-chloropyridine-2-carboxylate by distillation under reduced pressure or by column chromatography.[5]

Caption: Workflow for Fischer-Speier Esterification.

Method 1.2: Esterification via Acyl Chloride

For substrates that are sensitive to strong acids or high temperatures, conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol offers a milder alternative.

Causality Behind Experimental Choices:

-

Acyl Chloride Formation: Thionyl chloride (SOCl₂) is a common reagent for this transformation. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. A catalytic amount of dimethylformamide (DMF) is often added to facilitate this reaction through the formation of the Vilsmeier reagent.

-

Esterification: The resulting acyl chloride readily reacts with methanol, even at low temperatures, to form the ester. An acid scavenger, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) gas generated during the reaction, preventing potential side reactions.[5]

Experimental Protocol:

-

Suspend 5-chloropyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene.

-

Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.1-1.5 eq) at room temperature.

-

Heat the mixture to reflux and maintain until the reaction is complete (cessation of gas evolution).

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in a fresh portion of an inert solvent.

-

Cool the solution to 0-5°C and add methanol (1.2-2.0 eq) dropwise, followed by the slow addition of an acid scavenger like triethylamine (1.2-1.5 eq).[5]

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield Methyl 5-chloropyridine-2-carboxylate.[5]

Caption: Esterification via Acyl Chloride Intermediate.

Method 1.3: Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)

TMS-diazomethane offers a mild and efficient method for the methylation of carboxylic acids. It is a safer alternative to the highly toxic and explosive diazomethane.

Causality Behind Experimental Choices:

-

Mechanism: The reaction proceeds through the protonation of TMS-diazomethane by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the methylated diazonium species. This method is highly efficient and typically proceeds at room temperature, making it suitable for sensitive substrates.

Experimental Protocol:

-

Dissolve 5-chloropyridine-2-carboxylic acid (1.0 eq) in a mixture of a non-protic solvent like diethyl ether or toluene and methanol (e.g., a 10:1 ratio).

-

At room temperature, add a solution of trimethylsilyldiazomethane (typically 2.0 M in hexanes, 1.1-1.5 eq) dropwise. Evolution of nitrogen gas will be observed.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification is often straightforward, and in many cases, the crude product is of high purity. If necessary, column chromatography can be performed.

Pathway 2: Synthesis from 5-Chloro-2-cyanopyridine

An alternative approach involves the synthesis of the precursor, 5-chloropyridine-2-carboxylic acid, from a more readily available or cost-effective starting material such as 5-chloro-2-cyanopyridine.

Causality Behind Experimental Choices:

-

Hydrolysis: The nitrile group of 5-chloro-2-cyanopyridine can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a strong base like sodium hydroxide, is commonly employed.[6] The reaction typically requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocol for the Synthesis of 5-Chloropyridine-2-carboxylic Acid:

-

In a suitable reaction vessel, dissolve 5-chloro-2-cyanopyridine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the reaction mixture to reflux (around 90-100°C) and maintain for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture to room temperature and carefully acidify with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. This provides 5-chloropyridine-2-carboxylic acid, which can then be esterified as described in Pathway 1. A reported yield for this hydrolysis is 81.4%.

Quantitative Data Summary

| Starting Material | Method | Reagents | Typical Yield | Purity | Reference(s) |

| 5-Chloropyridine-2-carboxylic Acid | Fischer Esterification | Methanol, H₂SO₄ | Good to High | >95% after purification | [5] |

| 5-Chloropyridine-2-carboxylic Acid | Acyl Chloride Formation | SOCl₂, Methanol, Et₃N | Good | High | [5] |

| 5-Chloropyridine-2-carboxylic Acid | TMS-diazomethane | TMS-diazomethane, Methanol | High to Quantitative | High | N/A |

| 5-Chloro-2-cyanopyridine | Hydrolysis to Acid | NaOH, HCl | ~81% | High | N/A |

Note: Specific yields can vary depending on reaction scale and optimization.

Conclusion

The synthesis of Methyl 5-chloropyridine-2-carboxylate is most commonly and efficiently achieved through the esterification of 5-chloropyridine-2-carboxylic acid. The choice of esterification method—Fischer-Speier, acyl chloride formation, or the use of TMS-diazomethane—depends on factors such as the scale of the reaction, the sensitivity of the substrate to the reaction conditions, and cost considerations. For large-scale industrial production, the Fischer-Speier esterification is often preferred due to its economic advantages. The acyl chloride route provides a reliable alternative under milder conditions, while the TMS-diazomethane method is excellent for small-scale syntheses where high purity and mild conditions are paramount. Furthermore, the synthesis of the 5-chloropyridine-2-carboxylic acid precursor from 5-chloro-2-cyanopyridine offers an alternative entry point to this important intermediate. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently select and execute the most appropriate synthetic strategy for their needs.

References

-

Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]

-

Methyl 5-Chloropyridine-2-Carboxylate - Pipzine Chemicals. (n.d.). Pipzine Chemicals. [Link]

- US Patent 4612377A, Preparation of 2-chloro-5-methylpyridine. (1986).

-

Fischer Esterification: The Organic Synthesis, Isolation, Purification, and Characterization of a Natural Flavoring Agent. (n.d.). DSpace@MIT. [Link]

- CN Patent 1155581C, Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2004).

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Calgary. [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI. [Link]

-

Organic Syntheses Procedure. (2012). Organic Syntheses. [Link]

-

NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. (2024). Technical Disclosure Commons. [Link]

-

Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2019). MDPI. [Link]

-

Methyl 5-chloropyrazine-2-carboxylate. (n.d.). PubChem. [Link]

- US Patent 5756750A, Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).

Sources

- 1. 5-Chloropyridine-2-carboxylic Acid Methyl Ester | CAS 16169-17-0 | Properties, Uses & Safety Data | Reliable Supplier in China [pipzine-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. Methyl 5-Chloropyridine-2-Carboxylate | Properties, Uses, Safety & Suppliers - China Chemical Manufacturer [pipzine-chem.com]

- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

Methyl 5-chloropyridine-2-carboxylate CAS number

Executive Summary & Strategic Value

Methyl 5-chloropyridine-2-carboxylate is a high-value heterocyclic building block used extensively in the design of small-molecule therapeutics.[1] Its structural utility lies in its bifunctionality: the C-2 ester serves as a versatile electrophile for scaffold elongation (via amidation or reduction), while the C-5 chlorine atom provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for late-stage diversification.

Unlike its phenyl analogs, the pyridine nitrogen introduces advantageous physicochemical properties, including reduced lipophilicity (LogP) and altered metabolic stability, making it a "privileged scaffold" in programs targeting RXR agonists , FAAH inhibitors , and Cannabinoid receptor antagonists .

Chemical Identity & Physicochemical Properties

Critical Note on CAS Confusion: Databases frequently confuse this compound with its pyrazine or pyrimidine isomers. Ensure you are sourcing the Pyridine core.

| Property | Specification |

| Chemical Name | Methyl 5-chloropyridine-2-carboxylate |

| CAS Number | 132308-19-1 (Ester); 86873-60-1 (Parent Acid) |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Structure | Pyridine ring substituted with Cl at C-5 and COOMe at C-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 39–42 °C |

| Boiling Point | ~248 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| pKa | ~ -0.5 (Pyridine nitrogen, predicted) |

Synthetic Protocols

The industrial standard for synthesis involves the esterification of 5-chloropyridine-2-carboxylic acid. Below is a field-proven protocol optimized for yield and purity.

Protocol A: Acid-Catalyzed Esterification (Lab Scale)

Rationale: Direct Fischer esterification is preferred over acid chloride routes to minimize the formation of hydrolyzable impurities and avoid handling thionyl chloride if possible.

Reagents:

-

Methanol (Solvent/Reagent, excess)

-

Sulfuric acid (H₂SO₄, conc., 0.1 eq)

Workflow:

-

Dissolution: Suspend 5-chloropyridine-2-carboxylic acid in anhydrous Methanol (10 mL/g).

-

Catalysis: Add concentrated H₂SO₄ dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[4]

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove excess MeOH.

-

Dilute residue with EtOAc and wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

-

Target Yield: >90%

-

Protocol B: Palladium-Catalyzed Carbonylation (Scale-Up)

Rationale: For multi-kilogram synthesis, starting from the cheaper 2-bromo-5-chloropyridine avoids the carboxylic acid precursor.

-

Substrate: 2-Bromo-5-chloropyridine

-

Conditions: Pd(OAc)₂ / dppf catalyst system, CO atmosphere (5 bar), MeOH, Et₃N, 80°C.

-

Mechanism: Oxidative addition of Pd into the C-Br bond (favored over C-Cl due to bond strength), followed by CO insertion and methanolysis.

Reactivity Profile & Derivatization

This molecule is a "linchpin" intermediate. The diagram below illustrates its divergent reactivity.

Key Reactivity Rules:

-

C-2 Ester: Reacts as a standard electrophile. Hydrazine hydrate yields the hydrazide (precursor to oxadiazoles). Reduction with NaBH₄/CaCl₂ yields the alcohol.

-

C-5 Chlorine: This position is not activated for S_NAr (nucleophilic aromatic substitution) because it is meta to the pyridine nitrogen. Functionalization here requires transition metal catalysis (Pd or Ni).

Figure 1: Divergent synthetic pathways. Green paths denote classical ester chemistry; Red paths denote metal-catalyzed cross-couplings.

Applications in Drug Discovery

The 5-chloropyridine moiety is a bioisostere for the 4-chlorophenyl group, often improving solubility and reducing CYP450 inhibition.

Case Study 1: RXR Agonists (Diabetes/Obesity)

In the synthesis of bicyclic heteroaryl compounds (e.g., Patent WO2015107549), the methyl ester is converted to a tertiary alcohol via Grignard addition or coupled with amines to form the core pharmacophore. The chlorine atom remains to modulate lipophilicity.

Case Study 2: FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., Patent US9657012) utilize the pyridine ring to orient the molecule within the enzyme's active site. The ester is typically hydrolyzed to the acid, which is then coupled to an aminopyrazole or similar heterocycle.

Experimental Workflow: Synthesis of a Hydrazide Derivative

A common first step in creating heterocyclic libraries.

-

Dissolve Methyl 5-chloropyridine-2-carboxylate (10 mmol) in Ethanol (20 mL).

-

Add Hydrazine hydrate (80%, 50 mmol) slowly.

-

Stir at room temperature for 4 hours (precipitate usually forms).

-

Filter the solid, wash with cold ethanol, and dry.

-

Result: 5-Chloropyridine-2-carbohydrazide (High purity intermediate).

-

Safety & Handling (SDS Summary)

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or fine powders must be conducted in a fume hood.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent slow hydrolysis.

References

-

Ambeed Chemical Catalog. Methyl 5-chloropyridine-2-carboxylate Product Data. Retrieved from .

-

Ironwood Pharmaceuticals, Inc. (2017). FAAH Inhibitors. U.S. Patent No.[5] 9,657,012.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from .

-

Connexios Life Sciences Pvt. Ltd. (2015).[6] Substituted Bicyclic Heteroaryl Compounds as RXR Agonists. WO Patent 2015/107549 A1. Retrieved from .

-

PubChem Database. Methyl 5-chloropyrazine-2-carboxylate (Isomer Warning). National Center for Biotechnology Information. Retrieved from (Note: Used for comparative exclusion of the pyrazine isomer).

Sources

- 1. Methyl 5-Chloropyridine-2-Carboxylate | Properties, Uses, Safety & Suppliers - China Chemical Manufacturer [pipzine-chem.com]

- 2. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloropyridine-2-carboxylic Acid Methyl Ester | CAS 16169-17-0 | Properties, Uses & Safety Data | Reliable Supplier in China [pipzine-chem.com]

- 4. 33332-25-1|Methyl 5-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. US9657012B2 - FAAH inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to Methyl 5-Chloropyridine-2-Carboxylate: Properties, Synthesis, and Applications

Abstract

Methyl 5-chloropyridine-2-carboxylate is a halogenated pyridine derivative that has emerged as a cornerstone building block in modern synthetic chemistry. Its unique electronic properties, stemming from the confluence of an electron-deficient pyridine ring, an electron-withdrawing chlorine atom, and a versatile methyl ester functional group, render it a highly valuable intermediate. This guide provides a comprehensive technical overview of its core chemical properties, established synthesis methodologies, and diverse reactivity profile. We will explore its critical role in the development of novel pharmaceuticals and agrochemicals, offering field-proven insights into its application for researchers, chemists, and professionals in drug discovery and materials science.

Introduction: The Strategic Value of a Heterocyclic Intermediate

In the landscape of synthetic chemistry, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyridine derivatives are of paramount importance due to their prevalence in biologically active compounds. Methyl 5-chloropyridine-2-carboxylate (CAS: 16169-17-0) distinguishes itself as a particularly strategic starting material. The molecule's architecture, featuring a chlorine atom at the 5-position and a methyl ester at the 2-position, provides two distinct and orthogonal reaction sites. This dual functionality allows for sequential, controlled modifications, making it an ideal scaffold for building molecular complexity.

The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution and a handle for transition metal-catalyzed cross-coupling reactions. Simultaneously, the ester group can be readily transformed into a wide range of other functional groups, including carboxylic acids, amides, and alcohols. This versatility is the primary driver for its widespread use in synthesizing high-value compounds in the pharmaceutical and agrochemical industries.[1][2]

Figure 1. Chemical Structure of Methyl 5-chloropyridine-2-carboxylate.

Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectroscopic properties of a reagent is critical for its effective use in experimental design. Methyl 5-chloropyridine-2-carboxylate is typically a white to off-white, low-melting solid, ensuring it can be handled with ease in a laboratory setting.[3]

Physical Properties

The key physical data for Methyl 5-chloropyridine-2-carboxylate are summarized in the table below for quick reference. Its poor solubility in water and good solubility in common organic solvents are typical for a molecule of its polarity and structure.[1][3]

| Property | Value | Source(s) |

| CAS Number | 16169-17-0 | [3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1][3] |

| Appearance | White to off-white solid / Colorless to light yellow liquid | [1][3] |

| Melting Point | 37 - 42 °C | [1][3] |

| Boiling Point | ~244 - 248 °C | [1][3] |

| Density | ~1.3 g/cm³ | [1][3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [1][3] |

| Flash Point | ~103 °C | [3] |

Spectroscopic Data Interpretation

While raw spectra are instrument-dependent, the expected spectroscopic signatures provide a reliable method for structural confirmation:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the nitrogen atom. A sharp singlet, integrating to three protons, will be observed in the upfield region (typically ~3.9-4.0 ppm) corresponding to the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. This includes five signals in the aromatic region for the pyridine ring carbons (with the carbon bearing the chlorine atom being significantly influenced) and a signal for the carbonyl carbon of the ester group (typically ~165 ppm). The methyl carbon of the ester will appear in the upfield region (~52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester carbonyl group. Additional peaks corresponding to C-Cl, C-O, and aromatic C=C and C-H bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis Methodologies: A Tale of Two Routes

The preparation of Methyl 5-chloropyridine-2-carboxylate is typically achieved via two reliable and scalable methods, with the choice often depending on the availability and cost of the starting materials.

Experimental Protocol:

-

To a solution of 5-chloropyridine-2-carboxylic acid in methanol (typically a large excess, acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) dropwise. [1]2. Heat the reaction mixture to reflux (approximately 60-80 °C) and monitor the reaction progress using TLC or LC-MS. [1]3. Upon completion (typically several hours), cool the mixture to room temperature.

-

Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via distillation or column chromatography to yield pure Methyl 5-chloropyridine-2-carboxylate. [1]

Method B: Esterification from 5-Chloropyridine-2-carbonyl Chloride

This method is often faster and proceeds under milder conditions than Fischer esterification. The high reactivity of the acid chloride towards nucleophiles like methanol makes the reaction essentially irreversible. The key experimental consideration is the need for a non-nucleophilic base (an "acid scavenger") to neutralize the HCl byproduct, which would otherwise protonate the base and stall the reaction.

Experimental Protocol:

-

Dissolve 5-chloropyridine-2-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon). [1]2. Cool the solution in an ice bath (0-5 °C).

-

Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine (typically 1.1-1.2 eq.). [1]4. Slowly add methanol (1.0-1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion.

-

Upon completion, wash the reaction mixture with water and brine to remove the hydrochloride salt and any water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography. [1]

Chemical Reactivity: A Hub for Molecular Diversification

The true utility of Methyl 5-chloropyridine-2-carboxylate lies in its predictable and versatile reactivity, which allows for selective modification at either the ester or the C-Cl bond.

Reactions at the Ester Group: Nucleophilic Acyl Substitution

The ester functionality is a classic electrophilic site, susceptible to nucleophilic attack. This allows for its conversion into other carboxylic acid derivatives.

-

Hydrolysis: The most fundamental transformation is hydrolysis to 5-chloropyridine-2-carboxylic acid. This reaction can be catalyzed by either acid or, more commonly, a base like sodium hydroxide or lithium hydroxide. [3]Base-mediated hydrolysis (saponification) is generally preferred as it is an irreversible process that goes to completion. The resulting carboxylate salt is protonated in a separate acidic workup step. This transformation is crucial for subsequent reactions such as amide couplings.

Reactions at the C-Cl Bond: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This effect, strongly augmented by the electron-withdrawing nature of the C2-ester group, significantly activates the C5-chlorine atom towards nucleophilic aromatic substitution (SNAr). This is a powerful strategy for introducing nitrogen, oxygen, or sulfur nucleophiles at this position.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, temporarily disrupting the ring's aromaticity to form a stabilized anionic intermediate (a Meisenheimer complex). The subsequent ejection of the chloride ion restores aromaticity and yields the substituted product. [3][4]

Transition Metal-Catalyzed Cross-Coupling

The C-Cl bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds using transition metal catalysis (e.g., Palladium, Copper). Reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination allow for the precise installation of a wide variety of substituents, including aryl, alkyl, and amino groups.

The general catalytic cycle for a Suzuki coupling, for instance, involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond.

-

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reactivity is central to its role in modern drug discovery, enabling the rapid synthesis of diverse compound libraries for screening.

Key Applications in Research and Development

The synthetic utility of Methyl 5-chloropyridine-2-carboxylate translates directly into its application as a key intermediate in several high-value chemical industries.

Pharmaceutical Drug Development

This compound is a frequently utilized building block for the synthesis of biologically active molecules. [1]Its pyridine core is a common feature in many approved drugs. By using the C-Cl and ester functionalities as synthetic handles, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. It serves as a precursor in the development of agents targeting a range of diseases, including antimicrobials, anti-inflammatories, and anti-cancer therapeutics. [2]

Agrochemical Synthesis

In agricultural chemistry, the compound is used to construct novel herbicides, fungicides, and insecticides. [2]The 5-chloropyridine moiety is a known toxophore in certain classes of pesticides. The ability to easily derivatize the molecule allows for the fine-tuning of its activity spectrum, environmental persistence, and crop safety profile. [1]

Materials Science

While a less common application, Methyl 5-chloropyridine-2-carboxylate can be incorporated into polymer backbones or as a pendant group to create functional materials. [1][2]The polar pyridine ring and the potential for further functionalization can be used to impart specific properties, such as altered thermal stability, conductivity, or optical characteristics, to the resulting polymers. [1]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. Based on data for structurally related compounds, Methyl 5-chloropyridine-2-carboxylate should be handled with care.

-

Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [5][6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [6][7]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents. [7][8]

Conclusion

Methyl 5-chloropyridine-2-carboxylate is far more than a simple chemical reagent; it is a versatile and powerful tool for molecular construction. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, multi-faceted reactivity make it an indispensable intermediate for researchers and developers. Its continued application in synthesizing complex molecules underscores its strategic importance in advancing the frontiers of medicinal chemistry, agrochemical science, and materials research.

References

-

Methyl 5-Chloropyridine-2-Carboxylate - Pipzine Chemicals. Available at: [Link]

-

5-Chloropyridine-2-carboxylic Acid Methyl Ester | CAS 16169-17-0 - Pipzine Chemicals. Available at: [Link]

-

5-chloropyridine-2-carboxylic acid | C6H4ClNO2 | CID 2762872 - PubChem. Available at: [Link]

- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available at: [Link]

-

Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem. Available at: [Link]

-

Methyl 5-Aminopyridine-2-Carboxylate - Pipzine Chemicals. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available at: [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate. Available at: [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available at: [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. Available at: [Link]

-

nucleophilic aromatic substitutions - YouTube. Available at: [Link]

Sources

- 1. Methyl 5-Chloropyridine-2-Carboxylate | Properties, Uses, Safety & Suppliers - China Chemical Manufacturer [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Chloropyridine-2-carboxylic Acid Methyl Ester | CAS 16169-17-0 | Properties, Uses & Safety Data | Reliable Supplier in China [pipzine-chem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Methyl 5-Aminopyridine-2-Carboxylate: Properties, Uses, Safety Data & Supplier Information | High Purity Chemical China [pipzine-chem.com]

An In-depth Technical Guide to the Physical Properties of Methyl 5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a pyridine ring substituted with both a chloro and a methyl ester group, imparts a unique reactivity profile that is highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of its key physical properties, offering insights into its behavior and handling in a laboratory and industrial setting.

Chemical Identity and Structure

-

IUPAC Name: Methyl 5-chloropyridine-2-carboxylate

-

Synonyms: 5-Chloro-2-picolinic acid methyl ester, Methyl 5-chloro-2-picolinate

-

CAS Number: 16169-17-0

-

Molecular Formula: C₇H₆ClNO₂

-

Molecular Weight: 171.58 g/mol

The structural arrangement of Methyl 5-chloropyridine-2-carboxylate is fundamental to its physical and chemical characteristics. The electron-withdrawing nature of the chlorine atom and the ester group influences the electron density of the pyridine ring, impacting its reactivity and intermolecular interactions.

Caption: Chemical structure of Methyl 5-chloropyridine-2-carboxylate.

Core Physical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, storage, and application in chemical synthesis. Methyl 5-chloropyridine-2-carboxylate is typically a solid at room temperature, appearing as a white to off-white or light yellow crystalline powder or solid.[1][2] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid or colorless to light yellow liquid/solid. | [1][2] |

| Melting Point | 37 - 42 °C | [1][2] |

| Boiling Point | 244 - 248 °C | [1][2] |

| Density | 1.299 - 1.325 g/cm³ | [1][2] |

| Flash Point | ~101 - 103.4 °C | [1][2] |

| Solubility in Water | Insoluble to slightly soluble. | [1][2] |

| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol, ether, and acetone. | [1][2] |

These properties are essential for designing experimental protocols, particularly for reactions, work-up procedures, and purification methods like recrystallization or distillation. The compound's low solubility in water and good solubility in organic solvents are key for its extraction from aqueous media.[1][2]

Spectroscopic Data

For the unambiguous identification and characterization of Methyl 5-chloropyridine-2-carboxylate, spectroscopic analysis is indispensable. While specific spectra are proprietary to individual suppliers, typical analytical data would include:

-

¹H NMR: The proton nuclear magnetic resonance spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule, including the protons on the pyridine ring and the methyl group of the ester.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound by identifying the molecular ion peak.

Applications in Synthesis

Methyl 5-chloropyridine-2-carboxylate is a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis to the corresponding carboxylic acid, 5-chloropyridine-2-carboxylic acid, which is also a valuable synthetic precursor.[2][3] The chlorine atom on the pyridine ring can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups.[2]

This reactivity makes it a key starting material for the synthesis of:

-

Pharmaceuticals: As a building block for various active pharmaceutical ingredients (APIs).

-

Agrochemicals: Used in the development of new herbicides and pesticides.[3]

-

Functional Materials: Can be incorporated into polymers and other materials to impart specific optical or electrical properties.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 5-chloropyridine-2-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. The compound is stable under normal laboratory conditions.[2]

Conclusion

Methyl 5-chloropyridine-2-carboxylate is a foundational chemical intermediate with a well-defined set of physical properties that make it amenable to a variety of synthetic transformations. A thorough understanding of its characteristics, from its solid-state properties to its solubility and reactivity, is paramount for researchers and scientists aiming to leverage this compound in the development of novel molecules and materials.

References

- Pipzine Chemicals. (n.d.). Methyl 5-Chloropyridine-2-Carboxylate.

- Pipzine Chemicals. (n.d.). 5-Chloropyridine-2-carboxylic Acid Methyl Ester | CAS 16169-17-0.

- ChemicalBook. (2025). Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1.

- Pipzine Chemicals. (n.d.). Methyl 5-Chloro-2-pyridinecarboxylate | CAS 1122-61-4.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl Pyridine-2-carboxylate | 2459-07-6.

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate.

- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

- PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate.

- Chem-Impex. (n.d.). 5-Chloropyridine-2-carboxylic acid.

Sources

- 1. Methyl 5-Chloropyridine-2-Carboxylate | Properties, Uses, Safety & Suppliers - China Chemical Manufacturer [pipzine-chem.com]

- 2. 5-Chloropyridine-2-carboxylic Acid Methyl Ester | CAS 16169-17-0 | Properties, Uses & Safety Data | Reliable Supplier in China [pipzine-chem.com]

- 3. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Solubility of Methyl 5-Chloropyridine-2-carboxylate for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloropyridine-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1] Its reactivity and structural motifs make it a valuable building block for drug discovery and development. A thorough understanding of its solubility characteristics is paramount for its effective utilization in various synthetic protocols, formulation studies, and purification processes. This guide provides a comprehensive overview of the known solubility profile of methyl 5-chloropyridine-2-carboxylate, discusses the underlying physicochemical principles governing its solubility, and presents a detailed, field-proven experimental protocol for its quantitative determination. This document is intended to empower researchers with the foundational knowledge and practical tools necessary to confidently and accurately work with this important chemical entity.

Introduction: The Significance of Methyl 5-Chloropyridine-2-carboxylate

Methyl 5-chloropyridine-2-carboxylate (C₇H₆ClNO₂) is a halogenated pyridine derivative featuring a methyl ester at the 2-position and a chlorine atom at the 5-position. This substitution pattern imparts a unique electronic and steric profile, making it a versatile reagent in organic synthesis. Its applications span from the creation of novel anti-inflammatory and anti-cancer agents to the development of advanced herbicides and fungicides.[1] The successful progression of these synthetic endeavors is critically dependent on the ability to control reaction conditions, and a key aspect of this control is the solubility of the starting materials and intermediates.

Poor solubility can lead to a host of challenges, including reduced reaction rates, incomplete conversions, and difficulties in purification. Conversely, a well-understood solubility profile allows for the rational selection of solvent systems, optimization of reaction concentrations, and the development of robust crystallization and purification procedures.

Physicochemical Properties and Known Solubility Profile

A summary of the key physicochemical properties of methyl 5-chloropyridine-2-carboxylate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molar Mass | 171.58 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 37 - 42 °C | [2][3] |

| Boiling Point | ~244 - 248 °C | [2][3] |

| Density | ~1.299 - 1.325 g/cm³ | [2][3] |

Qualitative Solubility Overview

Methyl 5-chloropyridine-2-carboxylate exhibits a solubility profile characteristic of a moderately polar organic molecule. It is generally described as having poor or low solubility in water .[2] This is attributed to the hydrophobic nature of the pyridine ring and the methyl group, which outweighs the hydrophilic contribution of the ester and the nitrogen atom.

Conversely, it is readily soluble in a range of common organic solvents .[2][3] This includes:

It has also been noted that the solubility in ethanol tends to increase with a rise in temperature , a common characteristic for the dissolution of solid solutes in liquid solvents.[3]

While this qualitative information is a useful starting point, for many applications in research and development, precise quantitative solubility data is indispensable. The following sections of this guide are dedicated to empowering the researcher to obtain this critical data.

Factors Influencing Solubility: A Deeper Dive

The solubility of methyl 5-chloropyridine-2-carboxylate is governed by the interplay of its molecular structure and the properties of the solvent. Understanding these factors provides a predictive framework for solvent selection and solubility optimization.

-

Polarity: The principle of "like dissolves like" is central. The pyridine ring, while containing a nitrogen atom, is largely nonpolar. The ester group introduces polarity, but the overall molecule is of intermediate polarity. This explains its good solubility in moderately polar solvents like ethanol and acetone, and its poor solubility in the highly polar water.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (like ethanol) will have favorable interactions with the solute, enhancing solubility.

-

Temperature: For most solid organic compounds, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

pH: While methyl 5-chloropyridine-2-carboxylate is not strongly acidic or basic, the nitrogen atom of the pyridine ring can be protonated under acidic conditions. This would form a pyridinium salt, which would be expected to have significantly higher aqueous solubility. Conversely, under strongly basic conditions, hydrolysis of the ester to the corresponding carboxylate salt would also dramatically increase water solubility. For most applications in organic solvents, pH is not a primary consideration unless acidic or basic reagents are present.

Experimental Protocol for the Quantitative Determination of Solubility

The following protocol provides a robust and reliable method for determining the quantitative solubility of methyl 5-chloropyridine-2-carboxylate in a solvent of interest. This method is based on the widely accepted "shake-flask" method and incorporates modern analytical techniques for accurate quantification.

Principle

An excess of the solid compound is equilibrated with the solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

Methyl 5-chloropyridine-2-carboxylate (high purity, >98%)

-

Solvent of choice (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Workflow Diagram

Caption: Workflow for the quantitative determination of solubility.

Step-by-Step Methodology

Part A: Preparation of the Saturated Solution

-

Weighing: Accurately weigh an amount of methyl 5-chloropyridine-2-carboxylate that is known to be in excess of its expected solubility into a scintillation vial. A good starting point is 50-100 mg.

-

Solvent Addition: Precisely add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. A longer equilibration time (e.g., 48 hours) is recommended to ensure equilibrium is reached. It is crucial to visually confirm that excess solid remains at the end of the equilibration period.

Part B: Sample Preparation for Analysis

-

Settling: Remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Perform a precise serial dilution of the filtered, saturated solution with the same solvent to bring the concentration into the linear range of the analytical method. The dilution factor must be accurately recorded.

Part C: Analytical Quantification (HPLC-UV)

-

Method Development: Develop a suitable HPLC method for the quantification of methyl 5-chloropyridine-2-carboxylate. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. The UV detector should be set to a wavelength where the compound has a strong absorbance (e.g., around 260 nm).

-

Calibration Curve: Prepare a series of calibration standards of known concentrations of methyl 5-chloropyridine-2-carboxylate in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample from Part B into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the measured concentration by the dilution factor.

Self-Validating System and Trustworthiness

The integrity of this protocol is ensured by several key self-validating checks:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period is a simple yet critical confirmation that a saturated solution has been achieved.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results. The standard deviation of the measurements should be within an acceptable range (e.g., <5%).

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.999) demonstrates the accuracy of the analytical method in the concentration range of interest.

Conclusion

While qualitative data provides a useful initial assessment, a quantitative understanding of the solubility of methyl 5-chloropyridine-2-carboxylate is essential for its effective application in research and development. The experimental protocol detailed in this guide provides a robust and reliable framework for researchers to determine this critical parameter in any solvent system of interest. By adhering to the principles of careful experimental execution and rigorous analytical validation, scientists can generate the high-quality solubility data necessary to accelerate their synthetic and formulation endeavors.

References

- Pipzine Chemicals. (n.d.). 5-Chloropyridine-2-carboxylic Acid Methyl Ester | CAS 16169-17-0.

- Pipzine Chemicals. (n.d.). Methyl 5-Chloropyridine-2-Carboxylate.

- Chem-Impex. (n.d.). 5-Chloropyridine-2-carboxylic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 5-Chloropyridine-2-Carboxylate | Properties, Uses, Safety & Suppliers - China Chemical Manufacturer [pipzine-chem.com]

- 3. 5-Chloropyridine-2-carboxylic Acid Methyl Ester | CAS 16169-17-0 | Properties, Uses & Safety Data | Reliable Supplier in China [pipzine-chem.com]

An In-Depth Technical Guide to the Synthesis of Methyl 5-Chloropyridine-2-Carboxylate from 5-Chloropicolinic Acid

Abstract

Methyl 5-chloropyridine-2-carboxylate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] This technical guide provides a comprehensive overview of the prevalent and efficient methods for its synthesis, starting from 5-chloropicolinic acid. We will delve into the mechanistic underpinnings of the key esterification reactions, present detailed and validated experimental protocols, and discuss the critical parameters that influence reaction yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights to bridge the gap between theoretical knowledge and practical application.

Introduction: The Significance of Methyl 5-Chloropyridine-2-Carboxylate

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its substituted derivatives are integral to a vast array of therapeutic agents. Methyl 5-chloropyridine-2-carboxylate, in particular, serves as a versatile building block. The presence of the chloro-, ester-, and pyridine functionalities at specific positions allows for a diverse range of subsequent chemical transformations, making it a highly sought-after precursor in the development of novel compounds.[1] Its applications span from the creation of high-efficiency, low-toxicity pesticides to the construction of complex organic molecules for new materials.[1]

This guide will focus on the direct esterification of 5-chloropicolinic acid, a common and cost-effective starting material. We will explore two primary, industrially relevant methodologies: the classic Fischer-Speier esterification and the thionyl chloride-mediated route.

Foundational Chemistry: The Esterification of Carboxylic Acids

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The direct acid-catalyzed esterification, known as the Fischer-Speier reaction, is an equilibrium-controlled process.[2][3][4] To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by either using a large excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction.[2][3][4]

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol to form the ester. This approach is often faster and not subject to the same equilibrium constraints as the Fischer esterification.

Synthetic Methodologies: From Theory to Practice

Method 1: Fischer-Speier Esterification

This is a classic and widely used method for ester synthesis.[5] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2]

Causality Behind Experimental Choices:

-

Excess Methanol: Methanol serves as both a reactant and the solvent. Using it in large excess helps to drive the equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[4][6]

-

Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][3][7]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction temperature is typically around 60 to 80 degrees Celsius.[5]

Experimental Workflow Diagram:

Sources

- 1. 5-Chloropyridine-2-carboxylic Acid Methyl Ester | CAS 16169-17-0 | Properties, Uses & Safety Data | Reliable Supplier in China [pipzine-chem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. athabascau.ca [athabascau.ca]

- 5. Methyl 5-Chloropyridine-2-Carboxylate | Properties, Uses, Safety & Suppliers - China Chemical Manufacturer [pipzine-chem.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Technical Guide: Electrophilic Functionalization of Methyl 5-chloropyridine-2-carboxylate

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It moves beyond textbook definitions to address the specific synthetic challenges posed by Methyl 5-chloropyridine-2-carboxylate .

Executive Summary & Substrate Analysis

Methyl 5-chloropyridine-2-carboxylate represents a "perfect storm" of electronic deactivation. For a researcher attempting standard Electrophilic Aromatic Substitution (EAS), this substrate is effectively inert.

-

The Pyridine Problem: The nitrogen atom is electronegative, withdrawing electron density from the ring. In the acidic media required for most EAS (e.g., nitration, sulfonation), the nitrogen protonates to form a pyridinium ion, increasing deactivation by orders of magnitude.

-

The Substituent Effect:

-

C2-Ester (–COOMe): A strong Electron Withdrawing Group (EWG) via induction and resonance.

-

C5-Chlorine (–Cl): While an ortho/para director, its inductive withdrawal further depletes ring electron density.

-

Strategy A: The N-Oxide Activation Route

Best for: Introducing Nitro (–NO₂) or Halo groups at the C4 position.

To enable EAS, we must convert the electron-deficient pyridine into an electron-rich N-oxide. The N-oxide oxygen donates electron density back into the ring (specifically at C2 and C4) via resonance, overriding the deactivating effects of the ester and chlorine.

Mechanism & Regioselectivity

-

Oxidation: Conversion to the N-oxide.

-

Substitution: The N-oxide directs the electrophile to the C4 position (para to the N-oxide and ortho to the chlorine).

-

Reduction: Removal of the N-oxide oxygen to restore the pyridine core.

Visualization of Pathway (DOT)

Caption: Activation of the deactivated pyridine core via N-oxidation to access the C4 position.

Experimental Protocol: C4-Nitration

Note: This protocol avoids mCPBA, which can be difficult to separate from the product. Urea Hydrogen Peroxide (UHP) is preferred.

Step 1: N-Oxidation

-

Dissolve Methyl 5-chloropyridine-2-carboxylate (10 mmol) in DCM (50 mL).

-

Add Urea Hydrogen Peroxide (UHP) (2.5 equiv).

-

Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (2.5 equiv). Caution: Exothermic.

-

Warm to RT and stir for 12 hours.

-

Workup: Quench with sat. Na₂S₂O₃, extract with DCM, wash with NaHCO₃.

Step 2: Nitration

-

Dissolve the N-oxide intermediate in conc. H₂SO₄ (5 mL/g).

-

Add fuming HNO₃ (1.5 equiv) dropwise at 0°C.

-

Heat to 90°C for 4–6 hours. Monitor by LCMS.

-

Workup: Pour onto ice. The product often precipitates. If not, extract with EtOAc.

Step 3: Deoxygenation

-

Dissolve the nitro-N-oxide in CHCl₃.

-

Add PCl₃ (3 equiv) dropwise at RT (or reflux for 2 hours if sluggish).

-

Workup: Quench with ice water, neutralize with Na₂CO₃, extract with CHCl₃.

Strategy B: Directed Ortho Metallation (DoM)

Best for: Introducing Carbon electrophiles (Aldehydes, Alkyls, Halogens) at C3 or C4.

Since classical EAS fails, modern synthesis relies on DoM . This involves deprotonating the ring with a strong base to form a lithiated species, which then attacks an electrophile.[1]

CRITICAL WARNING: Do NOT use n-Butyllithium (n-BuLi). Alkyllithiums are nucleophilic and will attack the C2-Ester carbonyl, destroying your molecule. You must use a non-nucleophilic, sterically hindered base, specifically LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or the Knochel-Hauser Base (TMPMgCl·LiCl).[2]

Regioselectivity Analysis

-

Site A (C3): Ortho to the Ester (Strong Director). Sterically hindered.

-

Site B (C4): Ortho to the Chlorine (Weak Director). Less hindered.

-

Site C (C6): Ortho to Nitrogen.[2] Often favored by acidity, but distal to directors.

Outcome: With LiTMP at -78°C, lithiation typically favors C3 (guided by the ester oxygen coordination) or C4 (guided by chlorine inductive effect), depending on precise solvent conditions.

Visualization of Workflow (DOT)

Caption: DoM workflow emphasizing the requirement for non-nucleophilic bases to preserve the ester.

Experimental Protocol: DoM with LiTMP

Reagents:

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-BuLi (used only to generate LiTMP in situ)

-

Electrophile (e.g., Iodine for iodination, DMF for formylation)

Procedure:

-

Base Generation: In a flame-dried flask under Argon, dissolve TMP (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Warm to 0°C for 30 mins to ensure LiTMP formation, then re-cool to -78°C.

-

Metallation: Dissolve Methyl 5-chloropyridine-2-carboxylate (1.0 equiv) in THF. Add this solution dropwise to the LiTMP solution at -78°C.

-

Timing: Stir for exactly 30–45 minutes. Longer times may lead to scrambling or decomposition.

-

-

Trapping: Add the Electrophile (e.g., solution of I₂ in THF) rapidly.

-

Quench: Stir for 1 hour at -78°C, then allow to warm to RT. Quench with sat. NH₄Cl.

Comparative Data Summary

| Feature | Classical EAS (Nitration) | N-Oxide Route | Directed Ortho Metallation (DoM) |

| Primary Mechanism | Arenium Ion (SEAr) | SEAr on Activated Species | Deprotonation / Anionic Attack |

| Feasibility on Substrate | Impossible (Deactivated) | High | High |

| Regioselectivity | N/A | C4 (Para to N-O) | C3 or C4 (Directed by Ester/Cl) |

| Key Reagents | H₂SO₄/HNO₃ | UHP, then HNO₃ | LiTMP or TMPMgCl·LiCl |

| Major Risk | Ester Hydrolysis | Explosion (Peroxides) | Ester Attack (if wrong base used) |

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming pyridine deactivation and N-oxide activation strategies).

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. (Authoritative source on DoM selectivity and base selection).

-

Knochel, P., et al. (2006).[2] "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie, 45(18), 2958-2972. (Seminal work on TMPMgCl·LiCl for sensitive esters).

-

Pozharskii, A. F., et al. (2011). Heterocycles in Life and Society. Wiley. (Discusses reactivity profiles of chloropyridines).

Sources

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Methyl 5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-chloropyridine-2-carboxylate is a pivotal scaffold in medicinal chemistry and agrochemical research, serving as a key building block for a multitude of biologically active molecules. Its synthesis is a subject of considerable interest, with various routes developed to optimize yield, purity, and cost-effectiveness. This guide provides a comprehensive exploration of the key intermediates that form the backbone of these synthetic pathways, offering insights into the strategic considerations and experimental nuances essential for successful synthesis.

I. The Central Precursor: 5-Chloropyridine-2-carboxylic acid

The most direct and frequently employed route to Methyl 5-chloropyridine-2-carboxylate involves the esterification of its corresponding carboxylic acid, 5-Chloropyridine-2-carboxylic acid .[1][2][3] The integrity of the final product is largely dependent on the quality of this key intermediate. Consequently, several distinct pathways have been devised for its synthesis, each with its own set of advantages and challenges.

A. Synthesis of 5-Chloropyridine-2-carboxylic acid

Two primary strategies dominate the synthesis of this central intermediate: the oxidation of 5-chloro-2-picoline and the hydrolysis of 5-chloro-2-cyanopyridine.

This classical approach leverages the readily available starting material, 5-chloro-2-picoline (also known as 2-chloro-5-methylpyridine). The core of this transformation lies in the selective oxidation of the methyl group to a carboxylic acid.

-

Causality Behind Experimental Choices: Potassium permanganate (KMnO₄) is a common oxidizing agent for this purpose. The reaction is typically conducted in an aqueous medium. The choice of a strong oxidant is necessary to drive the complete oxidation of the methyl group. The reaction temperature and time are critical parameters that need to be carefully controlled to maximize the yield of the desired carboxylic acid and minimize the formation of by-products.

-

Experimental Protocol: Oxidation of 5-Chloro-2-picoline

-

Suspend 5-chloro-2-picoline in water.

-

Heat the mixture to a specified temperature (e.g., 80-90 °C).

-

Slowly add a solution of potassium permanganate in water, maintaining the reaction temperature.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-chloropyridine-2-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.[1]

-

An alternative and often high-yielding route involves the hydrolysis of 5-chloro-2-cyanopyridine. This method is advantageous as the cyano group can be cleanly converted to a carboxylic acid under acidic or basic conditions.

-

Causality Behind Experimental Choices: Acid- or base-catalyzed hydrolysis are both effective. Acid hydrolysis, often with concentrated hydrochloric or sulfuric acid, proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base hydrolysis, using reagents like sodium hydroxide, involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The choice between acidic and basic conditions may depend on the compatibility of other functional groups in the molecule.

-

Experimental Protocol: Hydrolysis of 5-Chloro-2-cyanopyridine

-

To a solution of 5-chloro-2-cyanopyridine, add a concentrated acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

-

Heat the mixture under reflux for a specified period until the reaction is complete.

-

Cool the reaction mixture.

-

If using acid hydrolysis, carefully dilute with water and adjust the pH to precipitate the carboxylic acid.

-

If using base hydrolysis, acidify the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-chloropyridine-2-carboxylic acid.[4]

-

B. Esterification of 5-Chloropyridine-2-carboxylic acid

Once high-purity 5-chloropyridine-2-carboxylic acid is obtained, the final step is a straightforward esterification to yield Methyl 5-chloropyridine-2-carboxylate.

-

Causality Behind Experimental Choices: The Fischer esterification is a common and cost-effective method.[5] This acid-catalyzed reaction involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride. The use of excess methanol drives the equilibrium towards the formation of the ester. For acid-sensitive substrates, alternative methods like using trimethylsilyldiazomethane can be employed.[6]

-

Experimental Protocol: Fischer Esterification

-

Suspend 5-chloropyridine-2-carboxylic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride at a reduced temperature.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain Methyl 5-chloropyridine-2-carboxylate.[6]

-

II. Alternative Synthetic Strategies and Their Key Intermediates

While the route through 5-chloropyridine-2-carboxylic acid is prevalent, other strategies involving different key intermediates offer alternative synthetic avenues.

A. The 2,5-Dichloropyridine Approach

In this strategy, 2,5-dichloropyridine serves as a versatile intermediate. The carboxyl group is introduced at a later stage, typically through carboxylation or a Grignard reaction.

A common method for preparing 2,5-dichloropyridine involves the chlorination of 2,5-dihydroxypyridine.[7][8]

-

Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to replace the hydroxyl groups with chlorine atoms. The reaction is typically carried out at elevated temperatures. Excess POCl₃ is often used to ensure complete conversion.

-

Experimental Protocol: Chlorination of 2,5-Dihydroxypyridine

-

In a flask equipped with a reflux condenser, add phosphorus oxychloride.

-

Carefully add 2,5-dihydroxypyridine to the POCl₃.

-

Heat the reaction mixture to reflux and maintain for several hours.

-